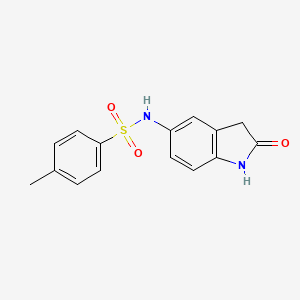

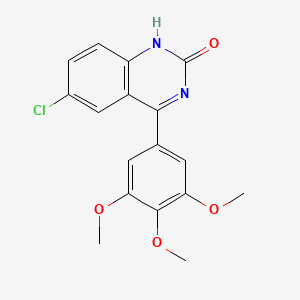

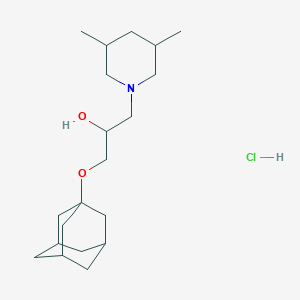

6-chloro-4-(3,4,5-trimethoxyphenyl)quinazolin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "6-chloro-4-(3,4,5-trimethoxyphenyl)quinazolin-2(1H)-one" is a quinazoline derivative, which is a class of compounds known for their diverse biological activities, including antitumor properties. Although the specific compound is not directly mentioned in the provided papers, the papers discuss related quinazoline derivatives with chloro and methoxy groups, which can provide insights into the chemical behavior and potential applications of the compound .

Synthesis Analysis

The synthesis of quinazoline derivatives typically involves cyclization and etherification reactions. For instance, the synthesis of various 4-(3-chlorophenylamino)-6-methoxy quinazoline compounds was achieved from N'-(5-(3-chloropropoxy)-2-cyano-4-methoxyphenyl)-N,N-dimethylformamidine by cyclization, followed by etherification, with yields ranging from 51.3% to 87.4% . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized using various spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis . These techniques help in confirming the presence of functional groups, the overall molecular framework, and the purity of the synthesized compounds.

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including modifications under the action of nucleophilic and non-nucleophilic bases. For example, 6-chloro-(dichloro-, trichloro)methyl-3-R-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]quinazolin-2-ones were shown to react with bases like morpholine and diisopropylethylamine (DIPEA) to yield products of substitution, elimination, or both . These reactions are influenced by the reaction conditions and the nature of the substituents on the quinazoline ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of chloro and methoxy groups can affect these properties by altering the compound's polarity and intermolecular interactions. The spectral characteristics, such as IR, NMR, and MS data, provide additional information on the electronic environment of the atoms within the molecule, which is crucial for understanding its reactivity and interactions with biological targets .

科学的研究の応用

Antitumor Activity

Quinazoline derivatives exhibit promising antitumor properties. For example, N-(4-chlorophenyl)-5,6,7-trimethoxyquinazolin-4-amine dihydrochloride showed significant anticancer activities against various cell lines, indicating its potential as an anticancer agent due to its antiproliferation activity and inhibition of ERK1/2 activation (Huang et al., 2012). Additionally, novel quinazolin-4-one derivatives have demonstrated remarkable activity against CNS SNB-75 Cancer cell lines, showcasing the framework's potential in antitumor agent discovery (Noolvi & Patel, 2013).

Antimicrobial Activity

Quinazolinone peptide derivatives have been synthesized and evaluated for their antimicrobial potential, revealing moderate to significant activity against both Gram-positive and Gram-negative bacteria. The potency of some compounds was comparable to the standard drug ciprofloxacin, highlighting the potential of quinazolinone derivatives as antimicrobial agents (Kapoor et al., 2017).

Antioxidant and Cytotoxic Activities

New polyphenolic derivatives of quinazolin-4(3H)-one have been developed, showing significant antioxidant activity and cytotoxicity against cancerous cell lines. These compounds displayed higher cytotoxicity against cancer cells and high compatibility with normal cells, indicating their potential as therapeutic agents with antioxidant properties (Pele et al., 2022).

Antihistaminic Agents

Novel 3-(4-chlorophenyl)-2-(3-substituted propyl thio) quinazolin-4-(3H)-ones have been synthesized and tested for their in vivo H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in guinea pigs. These findings suggest the potential of quinazolin-4(3H)-one derivatives as new classes of H1-antihistaminic agents (Alagarsamy & Parthiban, 2012).

特性

IUPAC Name |

6-chloro-4-(3,4,5-trimethoxyphenyl)-1H-quinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O4/c1-22-13-6-9(7-14(23-2)16(13)24-3)15-11-8-10(18)4-5-12(11)19-17(21)20-15/h4-8H,1-3H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZSBPGHMAALPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NC(=O)NC3=C2C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[4-(4-fluorophenyl)-1H-imidazol-2-yl]methyl}prop-2-enamide](/img/structure/B2532612.png)

![N-acetyl-N-[(5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2532613.png)

![N-(4-fluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2532616.png)

![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 3-methylbenzenecarboxylate](/img/structure/B2532622.png)